molecular formula C15H17N7O2S B12162228 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B12162228
M. Wt: 359.4 g/mol
InChI Key: LJVJAIDDPWBBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and linked via a butanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. The cyclopropyl group may enhance metabolic stability, while the methoxy substituent could modulate electronic properties and solubility .

Properties

Molecular Formula

C15H17N7O2S

Molecular Weight

359.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C15H17N7O2S/c1-24-13-8-7-11-18-17-10(22(11)21-13)3-2-4-12(23)16-15-20-19-14(25-15)9-5-6-9/h7-9H,2-6H2,1H3,(H,16,20,23)

InChI Key

LJVJAIDDPWBBHC-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NN=C(S3)C4CC4)C=C1

Origin of Product

United States

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiadiazole ring, a cyclopropyl group, and a pyridazine derivative linked through an amide bond. Its molecular formula is C17H18N4O3SC_{17}H_{18}N_4O_3S, and it exhibits unique physicochemical properties conducive to biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The cytotoxicity of various derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) has been evaluated. A study indicated that compounds similar to this compound showed IC50 values ranging from 2.32 µg/mL to 9.6 µM against these cell lines .

Table 1: Cytotoxicity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
Compound 4eMCF-75.36Induces apoptosis via Bax/Bcl-2 ratio increase
Compound 4iHepG22.32Cell cycle arrest at G2/M phase
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-butanamideMCF-70.28Apoptotic signaling pathways

The mechanism by which this compound exerts its anticancer effects is believed to involve several pathways:

  • Induction of Apoptosis : Studies indicate that treatment with thiadiazole derivatives leads to an increase in the Bax/Bcl-2 ratio and activation of caspases in treated cells, promoting apoptotic cell death .
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, preventing their proliferation .
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit specific enzymes involved in cancer progression and survival pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Variations in substituents on the thiadiazole or pyridazine rings can significantly alter potency and selectivity towards cancer cells.

Table 2: SAR Insights on Thiadiazole Derivatives

Substituent TypeEffect on Activity
Cyclopropyl GroupEnhances binding affinity to target enzymes
Methoxy Group on PyridazineIncreases solubility and bioavailability
Variations in Amide LinkerAlters pharmacokinetics and efficacy

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in preclinical models:

  • Study on Compound 4i : Demonstrated significant tumor growth inhibition in vivo using a sarcoma mouse model with a notable selectivity for cancerous tissues over normal tissues .
  • Cytotoxicity Evaluation : A comprehensive evaluation of various thiadiazole derivatives indicated that modifications to the core structure can lead to enhanced cytotoxicity against resistant cancer cell lines.

Comparison with Similar Compounds

Structural Comparison

The compound 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (hereafter referred to as Compound A) shares significant structural homology with the target compound (Table 1). Both feature:

  • A 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine group.
  • A butanamide linker.

Key differences :

  • Core heterocycle : The target compound employs a 1,3,4-thiadiazole ring substituted with a cyclopropyl group, whereas Compound A uses a 1,3-thiazole ring substituted with a 4-pyridinyl group.
  • Substituent effects : The cyclopropyl group in the target compound introduces steric constraints and lipophilicity, while the 4-pyridinyl group in Compound A may enhance hydrogen-bonding capacity and aqueous solubility .

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core heterocycle 5-cyclopropyl-1,3,4-thiadiazole 4-(4-pyridinyl)-1,3-thiazole
Triazolopyridazine moiety 6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl 6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl
Linker Butanamide Butanamide
Key substituent effects Lipophilic, steric hindrance (cyclopropyl) Polar, hydrogen-bonding (pyridinyl)
Hypothesized Pharmacological Implications
  • Target Compound: The cyclopropyl group may improve metabolic stability and membrane permeability, favoring central nervous system (CNS) penetration or oral bioavailability. However, reduced solubility could limit intravenous applications.
  • Compound A : The 4-pyridinyl group likely enhances solubility and target engagement in hydrophilic environments (e.g., enzymatic active sites), but may increase susceptibility to metabolic oxidation .
Binding Affinity and Selectivity

For instance, thiazole derivatives often exhibit stronger binding to kinase domains compared to thiadiazoles, but thiadiazoles may confer broader antimicrobial activity due to enhanced membrane interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.